Isoprothiolane
Overview
Description
Isoprothiolane is a systemic fungicide primarily used in agriculture to control diseases in rice crops, such as rice blast (Pyricularia oryzae), rice stem rot, and Fusarium leaf spot . It belongs to the family of dicarboxylic acids and derivatives, which contain two carboxylic acid groups. The compound acts by inhibiting phospholipid biosynthesis .
Mechanism of Action
Target of Action
Isoprothiolane, a systemic fungicide with protective and curative action, primarily targets the phospholipid biosynthesis pathway in organisms . It is particularly effective against the rice blast fungus, Magnaporthe oryzae . The compound’s primary mode of action is the inhibition of the formation of the infecting peg or cell lase secretion .
Mode of Action
This compound interacts with its targets by inhibiting the methylation of phospholipids , a crucial step in phospholipid biosynthesis . This interaction disrupts the normal functioning of the cell membrane, leading to a strong inhibition at the penetration stage of the infection cycle of rice blast .
Biochemical Pathways
The affected biochemical pathway is the phospholipid biosynthesis pathway . The inhibition of phospholipid biosynthesis disrupts the integrity of the cell membrane, affecting the organism’s ability to maintain homeostasis . This disruption can lead to downstream effects such as impaired nutrient uptake and growth .
Pharmacokinetics
This compound exhibits good absorption and distribution within organisms. In rats, the compound was almost completely absorbed, with peak blood concentrations achieved within 6-9 hours of administration . The compound was widely distributed among tissues, with the highest concentrations found in the liver, kidney, and gastrointestinal tract . Excretion of the compound was mainly via urine and expired air .
Result of Action
The result of this compound’s action is the effective control of rice pests, particularly rice blast . By inhibiting phospholipid biosynthesis, this compound disrupts the normal functioning of the cell membrane, leading to impaired nutrient uptake and growth . This results in a strong inhibition at the penetration stage of the infection cycle of rice blast .
Action Environment
The efficacy and stability of this compound can be influenced by environmental factors. For instance, the compound has been found to have a high potential for particle-bound transport in the environment . Additionally, the compound’s effectiveness can be influenced by the presence of other organisms in the environment, such as Bacillus sp.
Biochemical Analysis
Biochemical Properties
Isoprothiolane interacts with various enzymes and proteins in biochemical reactions. It inhibits the formation of infecting peg or cell lase secretion . It is also associated with the regulation of endogenous gibberellic acid (GA) and abscisic acid (ABA) based on the inhibition of CitGA20ox1 and CitGA3ox expressions .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to inhibit phospholipid biosynthesis .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It inhibits the formation of infecting peg or cell lase secretion . It also impacts the velvet family proteins VelB and VeA, which are indispensable for this compound toxicity .
Temporal Effects in Laboratory Settings
Over time, the effects of this compound change in laboratory settings. It has been observed that the radiolabel of orally dosed this compound was excreted mainly via urine and expired air . After 168 hours post dose, the carcass still retained about 10% of the molecular weight metabolites .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In a 112–115 day oral toxicity study in mice using this compound, the NOAEL was 900 ppm (equal to 140 mg/kg bw per day) based on decreases in ovarian weight .
Metabolic Pathways
This compound is involved in several metabolic pathways. It inhibits the formation of infecting peg or cell lase secretion . It also impacts the velvet family proteins VelB and VeA, which are indispensable for this compound toxicity .
Transport and Distribution
This compound is transported and distributed within cells and tissues. The radiolabel of orally dosed this compound was widely distributed among tissues, with most found in the liver, kidney, and gastrointestinal tract .
Subcellular Localization
A study has shown that a putative Zn2Cys6 transcription factor, MoIRR, which introduces this compound resistance in Magnaporthe oryzae, was translocated in the nucleus .
Preparation Methods
Isoprothiolane can be synthesized through a method involving diisopropyl malonate, carbon disulfide, and an alkaline aqueous solution . The process includes adding dichloroethane and a catalyst, such as alkylpyridinium chloride, followed by cooling and purification to obtain this compound with a purity of over 95% . This method is advantageous as it shortens the process time and reduces production costs .
Chemical Reactions Analysis
Isoprothiolane undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents and conditions used in these reactions include:
Oxidation: This compound can be oxidized to form this compound sulfoxide.
Reduction: Reduction reactions can convert this compound back to its parent hydride, 1,3-dithiolane.
Substitution: Substitution reactions involve replacing functional groups within the this compound molecule.
The major products formed from these reactions include this compound sulfoxide and other derivatives .
Scientific Research Applications
Isoprothiolane has a wide range of scientific research applications:
Comparison with Similar Compounds
Isoprothiolane is unique in its ability to inhibit phospholipid biosynthesis, a mechanism not commonly found in other fungicides . Similar compounds include:
Pyrazophos: Another fungicide that affects lipid metabolism.
Iprobenfos: A fungicide with a similar mode of action, targeting phospholipid biosynthesis.
Edifenphos: Also inhibits phospholipid biosynthesis but differs in its chemical structure and specific targets.
This compound stands out due to its high selectivity and efficacy against a wide range of fungal pathogens, making it a valuable tool in agricultural disease management .
Properties
IUPAC Name |
dipropan-2-yl 2-(1,3-dithiolan-2-ylidene)propanedioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O4S2/c1-7(2)15-10(13)9(11(14)16-8(3)4)12-17-5-6-18-12/h7-8H,5-6H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFHLMYOGRXOCSL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C(=C1SCCS1)C(=O)OC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8058110 | |
Record name | Isoprothiolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8058110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Isoprothiolane | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031779 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
0.054 mg/mL at 25 °C | |
Record name | Isoprothiolane | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031779 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
50512-35-1 | |
Record name | Isoprothiolane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=50512-35-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isoprothiolane [BSI:ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050512351 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Isoprothiolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8058110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ISOPROTHIOLANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/88HCS898G6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Isoprothiolane | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031779 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
50 - 54.5 °C | |
Record name | Isoprothiolane | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031779 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.